molecular formula C13H11FN2 B1488139 2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole CAS No. 1566614-84-3

2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole

Cat. No. B1488139
CAS RN: 1566614-84-3
M. Wt: 214.24 g/mol
InChI Key: JFFQCKRPBIUEGX-UHFFFAOYSA-N
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Description

The compound “2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “this compound” likely has a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .

Scientific Research Applications

Electrophilic Substitution Reactions

Research has explored electrophilic substitution reactions of 2-aryl-2H-isoindoles, which are structurally related to the query compound. These studies demonstrate the formation of 1-trifluoroacetyl-2-aryl-2H-isoindoles and 1-alkylthio-2-aryl-2H-isoindoles through reactions with trifluoroacetic anhydride in pyridine, highlighting the versatility of isoindole derivatives in organic synthesis (Kreher, Feldhoff, & Jelitto, 1988).

Synthesis of Potential Serotonin Reuptake Inhibitors

Isoindole derivatives have been synthesized for potential application as selective serotonin reuptake inhibitors. The synthesis of 2,3-dihydro-2-(4-pyridinyl)-1H-isoindoles demonstrates the compound's relevance in medicinal chemistry, particularly in the development of new therapeutic agents (KapplesKevin & Shutske, 1997).

Biotransformation Studies

A study on the biotransformation of aminoisoindoles, closely related to the query compound, revealed an unusual metabolic pathway involving ring-opening reactions. This research provides insight into the metabolic fate of such compounds, which is crucial for the development of pharmaceuticals (Lindgren et al., 2013).

Palladium-Catalyzed Hydride Reduction

Research on the palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles to 4,5,6,7-tetrahydro-2H-isoindoles demonstrates the compound's potential in synthetic organic chemistry. This reaction pathway offers a method for modifying isoindole derivatives, contributing to the versatility of these compounds in chemical synthesis (Hou et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole” is not available, similar compounds have been associated with potential hazards such as skin irritation and respiratory irritation .

Future Directions

The future directions for research on “2-(2-Fluoro-4-pyridinyl)-2,3-dihydro-1H-isoindole” could involve further exploration of its synthesis, properties, and potential applications. Given the neuroactive properties of related compounds, it may be of interest to investigate its potential use in neurological research or therapeutics .

properties

IUPAC Name

2-(2-fluoropyridin-4-yl)-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFQCKRPBIUEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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